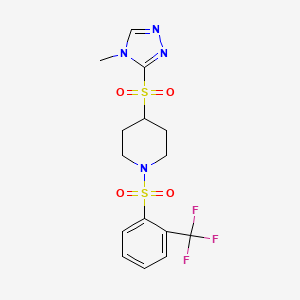

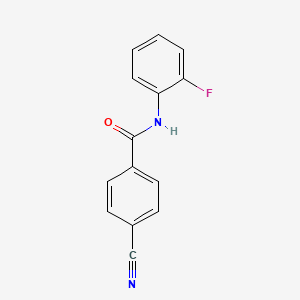

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

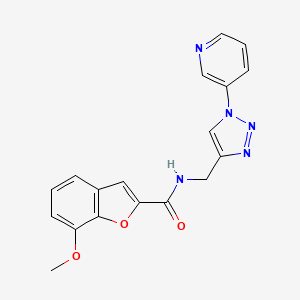

The compound "4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine" belongs to a class of molecules that have been extensively studied for their diverse biological activities. These activities stem from their unique molecular structure, which allows them to interact with various biological targets. This compound, characterized by the presence of triazole, piperidine, and sulfonamide moieties, has been synthesized and evaluated for its potential in various applications, including antimicrobial activities and receptor agonism.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including condensation, N-alkyl substitution, and sulfonation. For example, a series of novel sulfonamides incorporating the piperidin-1-yl moiety was prepared, showcasing the versatility of the sulfonamide group in creating potent biological agents (Hu et al., 2001). These methodologies are crucial for the development of compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and X-ray crystallography. The crystal structure analysis reveals that compounds with a piperidine ring often exhibit a chair conformation, indicating the stability of this structural feature. For instance, the crystal structure of a similar sulfonamide derivative was characterized, showing that the geometry around the sulfur atom is tetrahedral, which is common for sulfonamide-based compounds (Girish et al., 2008).

Chemical Reactions and Properties

Sulfonamides, including those with piperidine and triazole moieties, undergo various chemical reactions, including sulfomethylation and coupling with electrophiles. These reactions are essential for modifying the chemical and biological properties of the compounds. For instance, sulfomethylation has been used as a route to introduce mixed-side-chain macrocyclic chelates into the piperazine and polyazamacrocycles, demonstrating the chemical versatility of these moieties (Westrenen & Sherry, 1992).

科学的研究の応用

Cytochrome P450 Enzyme Involvement

A study by Hvenegaard et al. (2012) examined the metabolism of Lu AA21004, a novel antidepressant, revealing insights into the oxidative metabolism processes involving Cytochrome P450 and other enzymes in human liver microsomes and S9 fraction. The findings provide valuable information on the metabolic pathways of related compounds, which could be crucial for understanding their pharmacokinetics and interactions within biological systems (Hvenegaard et al., 2012).

Inhibition of Carbonic Anhydrase Isozymes

Alafeefy et al. (2015) investigated the inhibition of human carbonic anhydrase isozymes by a series of benzenesulfonamides incorporating various moieties, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl. These compounds showed significant inhibition against certain isozymes, highlighting their potential in designing inhibitors for therapeutic applications (Alafeefy et al., 2015).

Multidrug-Resistant Tuberculosis (MDR-TB) Related Substances

Research by Jayachandra et al. (2018) focused on identifying and characterizing related substances of a drug for Multidrug-Resistant Tuberculosis (MDR-TB), using advanced analytical techniques. This study contributes to the quality control and development of MDR-TB treatments, ensuring the safety and efficacy of related pharmaceutical compounds (Jayachandra et al., 2018).

Modifications of Arylpropylpiperidine Side Chains

Lynch et al. (2003) explored the modification of the 4-(3-phenylprop-1-yl)piperidine moiety in CCR5 antagonist compounds, aiming to balance antiviral potency with reasonable pharmacokinetics. This research is pivotal in the development of new therapeutic agents targeting CCR5 receptors for potential HIV treatment applications (Lynch et al., 2003).

Sulfomethylation of Polyazamacrocycles

Van Westrenen and Sherry (1992) described the sulfomethylation of piperazine and various polyazamacrocycles, leading to mixed-side-chain macrocyclic chelates. This synthetic route opens new possibilities for creating complex macrocyclic structures with potential applications in medicinal chemistry and imaging (Van Westrenen & Sherry, 1992).

特性

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O4S2/c1-21-10-19-20-14(21)27(23,24)11-6-8-22(9-7-11)28(25,26)13-5-3-2-4-12(13)15(16,17)18/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYPQQOFFIJCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)

![2-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2493483.png)

![N-[Cyano-(4-ethylphenyl)methyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2493484.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2493489.png)

![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)

![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)